molecular formula C20H22N2O2 B14258903 N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide CAS No. 239076-86-9

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B14258903
CAS No.: 239076-86-9
M. Wt: 322.4 g/mol
InChI Key: ROLKFPMYBMVJCD-KRWDZBQOSA-N
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Description

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide is a chemical compound that belongs to the class of amides This compound is characterized by the presence of an indole ring and a phenyl group, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide typically involves the reaction between tryptamine and a suitable phenylpropanoic acid derivative. One common method involves the use of N,N’-Dicyclohexylcarbodiimide as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and uptake. The phenyl group may enhance the compound’s binding affinity to these receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide is unique due to the presence of both a hydroxyl group and a phenyl group, which may confer distinct biological activities compared to other indole derivatives. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

CAS No.

239076-86-9

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C20H22N2O2/c23-14-17(12-15-6-2-1-3-7-15)22-20(24)11-10-16-13-21-19-9-5-4-8-18(16)19/h1-9,13,17,21,23H,10-12,14H2,(H,22,24)/t17-/m0/s1

InChI Key

ROLKFPMYBMVJCD-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)CCC2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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